2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
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Description
2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis of novel derivatives similar in structure to 2-methyl-N-(4-(methylthio)benzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has been explored for their antimicrobial properties. Kolisnyk et al. (2015) synthesized a series of novel derivatives, confirming their structures through NMR spectral data and elemental analysis. These compounds exhibited significant antimicrobial activity, surpassing reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa, showcasing potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
Catalysis and Synthesis
Research by Imamoto et al. (2012) on related compounds demonstrated the utility of novel phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives of benzene and quinoxaline, facilitated the synthesis of chiral pharmaceutical ingredients, indicating the relevance of such compounds in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).
Chemical Reactivity and Derivatization
Nemet et al. (2006) discussed the formation of methylglyoxal in food and living organisms, highlighting its reactivity and implications in disease mechanisms. Although not directly related to the target compound, this research underscores the importance of understanding the chemical reactivity of compounds with similar functional groups in biological contexts (Nemet et al., 2006).
Drug Synthesis and Medicinal Chemistry
Piper et al. (1982) explored the syntheses of alpha- and gamma-substituted amides, peptides, and esters of methotrexate, showcasing methodologies that could be applicable to the synthesis and modification of compounds like this compound for potential therapeutic applications (Piper et al., 1982).
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21-17(22)10-14-9-13(5-8-16(14)20-21)18(23)19-11-12-3-6-15(24-2)7-4-12/h3-4,6-7,10,13H,5,8-9,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSTXSTOVQTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.